4-Bromo-8-methylquinolin-2-ol
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Overview
Description
4-Bromo-8-methylquinolin-2-ol is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-methylquinolin-2-ol can be achieved through various classical methods such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination of 8-methylquinolin-2-ol under controlled conditions, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-methylquinolin-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into quinoline N-oxide derivatives.
Reduction: This reaction can lead to the formation of 4-amino-8-methylquinolin-2-ol.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
4-Bromo-8-methylquinolin-2-ol has several scientific research applications, including:
Antimicrobial Agent Development: It has shown promise as an antimicrobial agent against various Gram-positive and Gram-negative microbial species.
Anticancer Research: Quinoline derivatives, including this compound, are being investigated for their potential anticancer properties.
Photoremovable Protecting Group: This compound is used as a photoremovable protecting group in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-8-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 8-Bromo-2-methylquinolin-4-ol
- 8-Methylquinolin-4-ol
- 4-Hydroxy-2-quinolones
Comparison: 4-Bromo-8-methylquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other quinoline derivatives, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |
InChI Key |
UYWKRZGBMBLRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)Br |
Origin of Product |
United States |
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